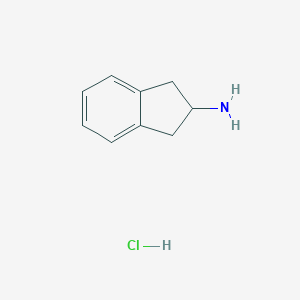

2-Aminoindan hydrochloride

描述

Historical Context of Aminoindan Compound Synthesis and Initial Research Applications

The synthesis of aminoindan compounds dates back to the late 19th century, with the parent compound, 2-aminoindan (B1194107), likely first synthesized by Benedikt in 1893 through the reduction of the oxime derivative of 2-indanone (B58226), albeit in a low yield. nih.gov Early research into aminoindan derivatives revealed a range of physiological activities. google.com Over the years, various synthetic methods have been developed to improve the efficiency and yield of 2-aminoindan and its derivatives. These include the reduction of 2-indanone oxime and the isomerization of tetrahydroisoquinoline. researchgate.netgoogle.com

One notable advancement in the synthesis of 2-aminoindan hydrochloride involved the use of ninhydrin (B49086) as an inexpensive starting material. researchgate.netacs.org This process includes the oximation of ninhydrin followed by the catalytic reduction of the resulting oxime intermediate to produce 2-aminoindan, which is then isolated as its hydrochloride salt. researchgate.netacs.org This method proved to be economical for large-scale production. acs.org

Initial research applications for aminoindanes were diverse, with early studies exploring their potential as anti-Parkinsonian agents and as tools in psychotherapy. wikipedia.orgnih.gov The structural rigidity of the aminoindan core made it an attractive scaffold for designing molecules that could interact with specific biological targets. frontiersin.org

Role of this compound as a Core Chemical Structure in Advanced Chemical Synthesis

This compound is a key intermediate in the synthesis of more complex molecules due to its unique structural properties. chemimpex.com Its rigid framework is a desirable feature in medicinal chemistry for creating conformationally restricted analogues of biologically active compounds. acs.org This rigidity helps in studying the three-dimensional structure-activity relationships of peptides and other bioactive molecules. acs.org

Several synthetic routes leverage this compound as a starting material. For instance, it is used in the production of various bioactive molecules and serves as a key building block in the manufacturing of novel compounds. researchgate.netacs.org The amino group on the indan (B1671822) scaffold provides a reactive site for further chemical modifications, allowing for the creation of a diverse library of derivatives.

The synthesis of 2-aminoindan itself has been the subject of considerable research to develop more efficient and scalable methods. nih.govgoogle.com One approach involves the cyclization reaction of specific compounds followed by a Hofmann degradation reaction and subsequent reduction. google.com Another method utilizes the isomerization of tetrahydroisoquinoline using a solid acid catalyst, which simplifies the production process. google.com

Significance in Pharmaceutical Development and Neuroscience Research

The aminoindan scaffold is of significant interest in pharmaceutical development, particularly in the field of neuroscience. chemimpex.com Derivatives of 2-aminoindan have been investigated for their potential in treating a variety of neurological and psychiatric disorders. wikipedia.orgsmolecule.com The structural similarity of 2-aminoindan to amphetamine has led to its investigation as a research chemical with applications in understanding neurologic disorders. wikipedia.org

In neuroscience research, 2-aminoindan and its derivatives are used to study the mechanisms of neurotransmission and receptor interactions. chemimpex.com For example, research has shown that 2-aminoindan acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govwikipedia.org This activity influences the levels of these key neurotransmitters in the brain.

Furthermore, specific derivatives have been synthesized and studied for their interaction with various receptors. For instance, dihydroxy-substituted 2-aminoindan derivatives have been prepared as conformationally restricted analogues of dopamine to study their interaction with dopamine receptors. researchgate.net Ring-substituted derivatives of 2-aminoindan, such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI), have been developed and studied for their effects on serotonin (B10506) release. wikipedia.orgwikipedia.org These studies provide valuable insights into brain function and potential therapeutic targets for conditions like depression and anxiety. chemimpex.com

Rasagiline, an anti-Parkinsonian drug, is metabolized to aminoindan, which is believed to have its own neuroprotective properties. nih.gov This has spurred further research into the therapeutic potential of aminoindan derivatives in neurodegenerative diseases. smolecule.com

Overview of Research Trajectories and Academic Significance

The academic significance of this compound and its derivatives is underscored by the extensive research conducted on their synthesis, pharmacology, and potential therapeutic applications. google.comwikipedia.org Research has evolved from initial synthetic explorations to detailed investigations of their mechanisms of action at the molecular level.

A significant area of research focuses on the structure-activity relationships of 2-aminoindan derivatives. By modifying the core structure with different substituents, researchers can modulate the compound's selectivity for various monoamine transporters, such as those for serotonin, dopamine, and norepinephrine. nih.govljmu.ac.uk For example, studies have shown that ring substitution on the 2-aminoindan structure can increase its potency at the serotonin transporter (SERT) while reducing its potency at DAT and NET. nih.govljmu.ac.uk

This line of research is crucial for the development of compounds with specific pharmacological profiles. For instance, selective serotonin releasing agents (SSRAs) like MMAI have been investigated as potential novel antidepressants. wikipedia.org The ongoing exploration of 2-aminoindan derivatives continues to contribute to our understanding of neuropharmacology and the development of new therapeutic strategies for a range of neurological and psychiatric conditions. nih.gov

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHNLVMHWYPNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2975-41-9 (Parent) | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70177930 | |

| Record name | 2-Indanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-18-3 | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2338-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2338-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-2-ylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOINDAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT8MYB7QQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2 Aminoindan Hydrochloride

Established and Novel Synthetic Routes for 2-Aminoindan (B1194107) Hydrochloride Production

The synthesis of 2-Aminoindan hydrochloride has been approached through various chemical pathways, each with distinct advantages and limitations regarding starting material cost, reaction efficiency, and scalability.

A conventional and widely reported method for synthesizing 2-Aminoindan involves the oximation of an indanone precursor followed by the reduction of the resulting oxime intermediate. acs.org This process typically starts from either 1-indanone (B140024) or 2-indanone (B58226). The ketone is reacted with an oximation agent, such as hydroxylamine (B1172632), to form the corresponding indanone oxime. Subsequently, this oxime is reduced to the primary amine, 2-aminoindan.

Catalytic hydrogenation is a common method for the reduction step. For instance, 2-indanone oxime can be catalytically reduced in the presence of palladium chloride and hydrochloric acid, which has the advantage of directly producing the desired hydrochloride salt. google.com However, this specific method can be complicated by the need for subsequent liberation and extraction steps, and reported yields are moderate, around 60%. google.com Alternative conditions, such as using a palladium on carbon (Pd/C) catalyst in the presence of additives like concentrated sulfuric acid in glacial acetic acid, have also been explored, though these can lead to the formation of the sulfate (B86663) salt and present challenges in product separation. google.com

The economic limitations of indanone-based routes have driven research into alternative pathways using more accessible and less expensive starting materials.

One notable novel route begins with ninhydrin (B49086), an inexpensive commodity chemical. acs.org This process also involves an oximation step followed by a catalytic reduction of the intermediate to yield 2-aminoindan. acs.orgresearchgate.net This pathway is economically advantageous for large-scale manufacturing due to the low cost of the starting material. acs.org

Other reported synthetic strategies include:

From Indene (B144670): One method involves the reaction of indene with isoamyl nitrite (B80452), followed by reduction under high pressure with a palladium catalyst. However, this route is hampered by harsh reaction conditions and high costs. google.com

Isomerization of Tetrahydroisoquinoline: An innovative approach involves the acid-catalyzed isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) to 2-aminoindan. Using a solid acid catalyst can improve selectivity and simplify catalyst separation, potentially offering a more streamlined and economical process. google.com

From Benzaldehyde (B42025) Derivatives: A multi-step synthesis starting from benzaldehyde or its derivatives has been developed. This route involves a cyclization reaction to form the indene ring system, followed by a Hofmann degradation to install the amino group, and a final reduction step. This method is designed to use readily available raw materials and avoid hazardous reaction conditions. google.com

Many of these alternative routes are designed to overcome the drawbacks of traditional methods, such as complex procedures, low yields in key steps, and reliance on expensive or difficult-to-obtain raw materials, making them more suitable for industrial production. google.com

| Starting Material | Key Steps | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| 1-Indanone / 2-Indanone | Oximation, Catalytic Reduction | Well-established chemistry | High cost of starting materials, moderate yields | acs.orggoogle.com |

| Ninhydrin | Oximation, Catalytic Reduction | Inexpensive starting material, suitable for one-pot synthesis | Potential for byproduct formation | acs.orgresearchgate.net |

| Indene | Reaction with isoamyl nitrite, High-pressure reduction | Direct formation of the indan (B1671822) skeleton | Harsh conditions (high pressure), high cost | google.com |

| 1,2,3,4-Tetrahydroisoquinoline | Acid-catalyzed isomerization | Potentially simpler process | Requires specific solid acid catalysts for efficiency | google.com |

To improve process efficiency and reduce operational complexity, one-pot syntheses are highly desirable. A novel one-pot process for producing this compound from ninhydrin has been successfully developed and optimized. acs.org This procedure involves charging a reactor with ninhydrin in glacial acetic acid, followed by the addition of hydroxylamine sulfate to form the intermediate oxime in situ. Without isolating the intermediate, the reaction mixture is then subjected to catalytic hydrogenation to reduce the oxime. acs.org

After the reduction is complete, the 2-aminoindan product is isolated as its hydrochloride salt. Optimization of the final precipitation step, for instance by using a solution of HCl in 1-pentanol, was found to prevent particle agglomeration and facilitate filtration. This optimized one-pot process achieved an isolated yield of 66% with high purity, demonstrating a viable and efficient alternative to traditional multi-step syntheses. acs.org

Industrial Scale-Up and Economic Considerations in this compound Production

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, scalability, process control, and economics. nih.gov The synthesis of this compound from ninhydrin has been successfully scaled up 100-fold from the laboratory to a pilot plant, demonstrating its industrial viability. researchgate.net

A key aspect of the scale-up was managing the thermal profile of the catalytic reduction step. Reaction calorimetry revealed that the reduction proceeds through two distinct phases: a fast, exothermic initial phase corresponding to the reduction of the oxime, followed by a slower phase for the reduction of the diketone functions. researchgate.net To ensure process safety on a large scale, the reaction conditions were tailored to these phases, using milder conditions during the highly exothermic stage and more forcing conditions to complete the slower, subsequent reduction. researchgate.net

Asymmetric Synthesis and Resolution of this compound Enantiomers

Since 2-Aminoindan is a chiral compound, the production of single enantiomers is often required for pharmaceutical applications, as different enantiomers can have distinct biological activities. yale.edu This can be achieved either through asymmetric synthesis, which creates a preponderance of one enantiomer, or by resolution, which separates a racemic mixture.

Asymmetric Synthesis: General methods for the asymmetric synthesis of chiral amines can be applied to produce enantiomerically enriched 2-aminoindan. One powerful and widely used strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide. yale.edu This method would involve the condensation of 2-indanone with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine intermediate. Subsequent diastereoselective reduction of this imine and cleavage of the auxiliary would yield the desired chiral 2-aminoindan. This approach is used on scales up to metric tons for the production of various chiral amines for the pharmaceutical industry. yale.edu

Resolution of Enantiomers: The most common industrial method for separating enantiomers is classical resolution via the formation of diastereomeric salts. mdpi.com This process involves reacting the racemic 2-aminoindan base with a chiral resolving agent, such as an enantiomerically pure acid like L- or D-tartaric acid. This reaction creates a mixture of two diastereomeric salts (e.g., (R)-amine-(L)-acid and (S)-amine-(L)-acid).

Because diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system. mdpi.com Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base or acid, liberating the enantiomerically pure 2-aminoindan, which can then be converted to its hydrochloride salt. The resolving agent can often be recovered and recycled, improving the process economy.

Derivatization Strategies of the 2-Aminoindan Core for Research Purposes

The rigid bicyclic structure of 2-aminoindan makes it an attractive scaffold for designing molecules that target various biological systems. chemimpex.com Chemical modification, or derivatization, of the 2-aminoindan core is a common strategy used in medicinal chemistry and neuroscience research to explore structure-activity relationships (SAR) and develop novel therapeutic agents or research tools. sci-hub.seactascientific.com

Derivatization typically involves modifying the primary amino group or making substitutions on the aromatic ring. These modifications can alter the compound's potency, selectivity, and pharmacokinetic properties.

Key examples of derivatization for research include:

Probing Monoamine Transporters: The parent compound, 2-aminoindan (2-AI), and its derivatives have been synthesized to study their interactions with plasma membrane monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). Ring-substituted analogs, such as 5-methoxy-2-aminoindan (5-MeO-AI) and 5,6-methylenedioxy-2-aminoindan (MDAI), have been created to systematically probe how aromatic substitution affects transporter selectivity. nih.gov

Investigating Dopaminergic Effects: The 2-aminoindan scaffold has been derivatized to create potent dopamine (DA) receptor agonists. For example, the synthesis of (R)-4-hydroxy-2-(di-n-propylamino)indan was part of a study to understand the conformational requirements for DA receptor binding. The N-dialkylation and 4-hydroxy substitution were critical modifications for achieving high potency. nih.gov

Scaffolds for Complex Drugs: While not 2-aminoindan itself, the closely related cis-1-aminoindan-2-ol scaffold has been famously incorporated into HIV protease inhibitors like Indinavir. This demonstrates how the conformationally constrained indan ring system serves as a valuable design element for creating complex, biologically active molecules. nih.gov

These examples highlight how the 2-aminoindan core is a versatile starting point for creating a diverse range of molecules with tailored biological activities for research and drug discovery.

| Derivative Name | Modification from 2-Aminoindan Core | Research Purpose | Reference |

|---|---|---|---|

| 5-Methoxy-2-aminoindan (5-MeO-AI) | Methoxy group at the 5-position | To study selectivity at serotonin transporters (SERT) | nih.gov |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | Methylenedioxy bridge at the 5- and 6-positions | To study interactions with monoamine transporters | nih.gov |

| (R)-4-hydroxy-2-(di-n-propylamino)indan | Hydroxy group at the 4-position; N,N-di-n-propyl groups | To develop potent dopamine (DA) receptor agonists | nih.gov |

| Indinavir (related scaffold) | Utilizes a cis-1-aminoindan-2-ol core | HIV protease inhibitor; demonstrates utility of the indan scaffold | nih.gov |

Ring-Substituted Derivatives

The functionalization of the aromatic ring of 2-aminoindan allows for the modulation of its electronic and steric properties. Syntheses typically begin with an appropriately substituted benzene (B151609) derivative, which is then elaborated into the bicyclic indan system. A common intermediate in many of these syntheses is a substituted 1-indanone or 2-indanone, which can then be converted to the corresponding 2-aminoindan.

5-Iodo-2-aminoindan

The synthesis of 5-iodo-2-aminoindan, a key derivative for pharmacological studies and a potential precursor for radiolabeling, has been reported. wikipedia.org A common route involves the protection and subsequent direct iodination of 2-aminoindan. The process begins with the protection of the amino group of 2-aminoindan as an N-trifluoroacetyl derivative. This is achieved by reacting 2-aminoindan with a trifluoroacetylating agent. The resulting N-(trifluoroacetyl)-2-aminoindan is then subjected to electrophilic iodination. This step typically yields a mixture of the desired 5-iodo product and its 4-iodo positional isomer. The isomers can be separated using chromatographic techniques, such as column chromatography. Finally, the trifluoroacetyl protecting group is removed from the purified 5-iodo derivative under basic conditions to yield 5-iodo-2-aminoindan, which can be converted to its hydrochloride salt. wikipedia.org

5-Methoxy-2-aminoindan (MEAI)

A well-established route to 5-methoxy-2-aminoindan (MEAI) proceeds through a 5-methoxy-1-indanone (B147253) intermediate. prepchem.com The synthesis of this key intermediate can be accomplished via an intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid. The indanone is then converted to its corresponding oxime at the 2-position. This is typically achieved by reacting 5-methoxy-1-indanone with a nitrosating agent like amyl nitrite or isopropylnitrite in the presence of an acid catalyst. prepchem.com The resulting 5-methoxy-1-indanone-2-oxime is then subjected to catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in an acidic medium (e.g., a mixture of acetic and sulfuric acid) with hydrogen gas effectively reduces the oxime functional group to a primary amine, yielding 5-methoxy-2-aminoindan. prepchem.com

5,6-Methylenedioxy-2-aminoindan (MDAI)

The synthesis of 5,6-methylenedioxy-2-aminoindan (MDAI) was developed in the 1990s by the research group of David E. Nichols. The synthesis commences with 3-(3,4-methylenedioxyphenyl)propionic acid. This starting material is first converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form the cyclic ketone, 5,6-methylenedioxy-1-indanone. The subsequent step involves the introduction of a nitrogen-containing functional group at the 2-position. This is accomplished by reacting the indanone with amyl nitrite in methanolic HCl to form 5,6-methylenedioxy-1-indanone-2-oxime. The final step is the reduction of this hydroxyimino ketone intermediate. A modification of Nichols' earlier methods, employing a palladium on carbon (Pd/C) catalyst in glacial acetic acid with a catalytic amount of sulfuric acid under a hydrogen atmosphere, reduces the oxime to the primary amine, affording MDAI.

5-Methoxy-6-methyl-2-aminoindan (MMAI)

The synthesis of 5-methoxy-6-methyl-2-aminoindan (MMAI) was also reported by the Nichols group and follows a strategy centered on building a substituted indan framework. chemicalbook.com The synthesis starts with the creation of a suitably substituted indanone. The general approach involves the cyclization of a phenylpropanoic acid derivative to form the indanone ring system. This intermediate ketone is then converted to the 2-aminoindan derivative. A common method for this transformation is the formation of an oxime at the 2-position, followed by catalytic reduction to the amine, analogous to the syntheses of MEAI and MDAI. chemicalbook.com

Table 1: Synthetic Approaches to Ring-Substituted 2-Aminoindan Derivatives

| Derivative | Starting Material | Key Intermediate(s) | Key Reactions |

| 5-Iodo-2-aminoindan | 2-Aminoindan | N-(trifluoroacetyl)-2-aminoindan | N-protection, Electrophilic Iodination, Chromatography, Deprotection |

| 5-Methoxy-2-aminoindan | 3-(3-Methoxyphenyl)propanoic acid | 5-Methoxy-1-indanone, 5-Methoxy-1-indanone-2-oxime | Friedel-Crafts Cyclization, Oximation, Catalytic Hydrogenation |

| 5,6-Methylenedioxy-2-aminoindan | 3-(3,4-Methylenedioxyphenyl)propionic acid | 5,6-Methylenedioxy-1-indanone, 5,6-Methylenedioxy-1-indanone-2-oxime | Friedel-Crafts Cyclization, Oximation, Catalytic Reduction |

| 5-Methoxy-6-methyl-2-aminoindan | Substituted Phenylpropanoic Acid | Substituted Indanone, Substituted Indanone-2-oxime | Cyclization, Oximation, Catalytic Reduction |

N-Substituted Derivatives

Modification of the primary amino group of 2-aminoindan provides access to a wide array of N-substituted derivatives with distinct pharmacological profiles. The primary methods for achieving this are N-acetylation and N-alkylation.

N-Acetylation

N-acetylation is a straightforward method to introduce an acetyl group to the nitrogen atom. A standard laboratory procedure for the synthesis of N-acetyl-2-indanamine involves treating this compound with acetic anhydride. prepchem.com The reaction is typically performed in the presence of a base, such as sodium acetate, to neutralize the hydrogen chloride released from the starting material and the acetic acid byproduct. prepchem.com This method provides the N-acetylated product in good yield after a simple workup and purification. prepchem.com

N-Alkylation

N-alkylation can be achieved through several methods. Direct alkylation involves the reaction of 2-aminoindan with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). wikipedia.org This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile. However, a significant drawback of this method is the potential for overalkylation, leading to mixtures of the monoalkylated secondary amine, the dialkylated tertiary amine, and even the quaternary ammonium (B1175870) salt. wikipedia.org

A more controlled and widely used method for preparing mono-N-alkylated derivatives is reductive amination . masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial reaction of 2-aminoindan with an aldehyde or ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of aldehyde or ketone determines the alkyl group introduced. For instance, reaction with formaldehyde (B43269) followed by reduction yields N-methyl-2-aminoindan, while reaction with acetone (B3395972) yields N-isopropyl-2-aminoindan. This method avoids the issue of overalkylation and is a highly versatile strategy for synthesizing a broad range of N-substituted derivatives. organic-chemistry.org

Alternatively, N-substituted 2-aminoindans can be synthesized by performing the reductive amination starting from 2-indanone and a primary amine (e.g., methylamine, ethylamine). organic-chemistry.org

Table 2: Synthetic Methods for N-Substituted 2-Aminoindan Derivatives

| Substitution Type | Method | Reagents | Product Example |

| N-Acetylation | Direct Acylation | 2-Aminoindan, Acetic Anhydride, Base | N-Acetyl-2-aminoindan |

| N-Alkylation | Direct Alkylation | 2-Aminoindan, Alkyl Halide | N-Methyl-2-aminoindan |

| N-Alkylation | Reductive Amination | 2-Aminoindan, Aldehyde/Ketone, Reducing Agent | N-Isopropyl-2-aminoindan |

| N-Alkylation | Reductive Amination | 2-Indanone, Primary Amine, Reducing Agent | N-Ethyl-2-aminoindan |

Isotopic Labeling for Research Applications

Isotopically labeled compounds are indispensable tools in pharmaceutical research, enabling the study of metabolism, pharmacokinetics, and receptor binding, as well as in vivo imaging. Various isotopes can be incorporated into the 2-aminoindan scaffold.

Carbon-14 (¹⁴C)

Carbon-14 is a long-lived beta-emitter used extensively in drug metabolism and disposition studies. nih.govwuxiapptec.com A strategic approach to synthesizing [¹⁴C]-2-aminoindan involves the early incorporation of the isotope. For instance, a synthesis can begin with [¹⁴C]-benzene, which can undergo a Friedel-Crafts acylation with 3-chloropropionyl chloride followed by an intramolecular cyclization to produce [¹⁴C]-1-indanone. nih.govbeilstein-journals.org This labeled indanone can then be converted to [¹⁴C]-2-aminoindan using the established oximation and reduction sequence described previously. Placing the label in the stable aromatic ring ensures it is unlikely to be lost during metabolic processes. nih.gov

Deuterium (B1214612) (²H)

Deuterium labeling is often used to study kinetic isotope effects and to create more metabolically stable drug candidates. nih.govprinceton.edu A common method for deuterium incorporation is catalytic hydrogen-deuterium exchange. For 2-aminoindan, the benzylic protons at the C1 and C3 positions are susceptible to exchange. This can be achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like heavy water (D₂O) at elevated temperatures. nih.gov Alternatively, deuterated reducing agents like sodium borodeuteride (NaBD₄) can be used in the reduction of an indanone or imine precursor to introduce deuterium at specific positions.

Tritium (B154650) (³H)

Tritium, a beta-emitter with a higher specific activity than ¹⁴C, is ideal for receptor binding assays and autoradiography. beilstein-journals.org A highly efficient method for introducing tritium into aromatic systems is catalytic tritiodehalogenation. beilstein-journals.org The readily available 5-iodo-2-aminoindan serves as an excellent precursor for this reaction. wikipedia.org By subjecting 5-iodo-2-aminoindan to a catalyst like palladium on carbon in the presence of tritium gas (T₂), the iodine atom is reductively replaced with a tritium atom, yielding [5-³H]-2-aminoindan with high specific activity.

Fluorine-18 (¹⁸F)

Fluorine-18 is a short-lived positron-emitter (half-life ≈ 110 minutes) used in Positron Emission Tomography (PET) imaging. nih.gov The synthesis of an [¹⁸F]-labeled 2-aminoindan derivative for PET would require a rapid, late-stage fluorination reaction. A common strategy is nucleophilic aromatic substitution (SₙAr). This would involve the synthesis of a suitable precursor, such as a 5-nitro- or 5-trimethylammonium-2-aminoindan derivative (with the amino group appropriately protected). The electron-withdrawing nature of the nitro or trimethylammonium group activates the aromatic ring for nucleophilic attack by [¹⁸F]fluoride, which is typically produced in a cyclotron and used as a potassium/[¹⁸F]fluoride complex with a cryptand like Kryptofix 2.2.2. nih.gov Following the rapid radiofluorination step, any protecting groups would be quickly removed to yield the final [¹⁸F]-labeled tracer for purification and use. nih.gov

Table 3: Isotopic Labeling Strategies for 2-Aminoindan

| Isotope | Application | Method | Precursor |

| ¹⁴C | Metabolism (ADME) | Multi-step synthesis | [¹⁴C]-Benzene |

| ²H (D) | Metabolic stability, KIE | Catalytic H-D Exchange | 2-Aminoindan |

| ³H (T) | Receptor binding assays | Catalytic Tritiodehalogenation | 5-Iodo-2-aminoindan |

| ¹⁸F | PET Imaging | Nucleophilic Aromatic Substitution | 5-Nitro- or 5-Ammonium-2-aminoindan |

Pharmacological Research of 2 Aminoindan Hydrochloride and Its Derivatives

Mechanisms of Action at Neurotransmitter Systems

2-Aminoindan (B1194107) hydrochloride and its derivatives exert their pharmacological effects primarily through interaction with various components of neurotransmitter systems. Research has focused on their ability to engage with monoamine transporters and specific receptor subtypes, which dictates their distinct neurochemical profiles.

Interaction with Monoamine Transporters (DAT, NET, SERT)

2-Aminoindan (2-AI), the parent compound of 2-aminoindan hydrochloride, functions as a substrate-type monoamine releaser, demonstrating varied selectivity and potency across the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov These transporters are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft by reabsorbing them into the presynaptic neuron. nih.govwikipedia.org The interaction of 2-AI with these transporters leads to an increase in the extracellular levels of monoamines. researchgate.net

2-Aminoindan is a potent substrate for the dopamine transporter. nih.gov Studies using synaptosomes have shown that 2-AI stimulates the efflux of dopamine, indicating its action as a dopamine-releasing agent. nih.gov The effective concentration (EC₅₀) for this releasing action at DAT has been measured at 439 nM. nih.gov This activity at DAT contributes to its classification as a catecholamine-selective compound. nih.gov

The most potent interaction of 2-Aminoindan among the monoamine transporters is with the norepinephrine transporter. nih.gov It acts as a selective substrate for NET, inducing norepinephrine release with an EC₅₀ value of 86 nM. nih.gov This demonstrates a higher potency for NET compared to DAT, establishing 2-AI as a compound that preferentially targets catecholamine systems. nih.gov

In contrast to its potent activity at DAT and NET, 2-Aminoindan shows very weak interaction with the serotonin transporter. nih.gov Research indicates that its EC₅₀ value for inducing serotonin release is greater than 10,000 nM. nih.gov This significant lack of potency at SERT underscores the compound's selectivity for catecholamine transporters over the serotonin system. nih.govnih.gov

| Compound | DAT (EC₅₀) | NET (EC₅₀) | SERT (EC₅₀) |

|---|---|---|---|

| 2-Aminoindan (2-AI) | 439 nM | 86 nM | >10,000 nM |

Binding Affinities at Monoamine Receptors (5-HT, DA, NE Receptor Subtypes)

Comprehensive binding studies have revealed that 2-Aminoindan has a notable affinity for α₂-adrenoceptor subtypes. nih.govresearchgate.net The compound binds to all three subtypes, with a particularly high affinity for the α₂C receptor, where its binding constant (Kᵢ) is 41 nM. nih.govnih.govresearchgate.net Its affinity is slightly lower for the α₂A and α₂B subtypes, with Kᵢ values of 134 nM and 211 nM, respectively. nih.govnih.govresearchgate.net These interactions with α₂-adrenoceptors, which are inhibitory autoreceptors that regulate norepinephrine release, represent a significant aspect of its mechanism of action. nih.gov

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2B)

The interaction of 2-aminoindan (2-AI) and its derivatives with serotonin (5-HT) receptor subtypes is largely influenced by substitutions on the indan (B1671822) ring structure. The parent compound, 2-AI, generally shows a lack of significant affinity for 5-HT receptors. nih.gov However, specific ring substitutions can introduce or enhance interactions with certain subtypes.

For instance, 5-methoxy-substituted derivatives such as 5-methoxy-2-aminoindan (5-MeO-AI) and 5-methoxy-6-methyl-2-aminoindan (MMAI) display moderate affinity for the 5-HT1A and 5-HT2B receptors. nih.govnih.gov The affinity for the 5-HT2B receptor, in particular, is a noteworthy characteristic of these methoxy-substituted compounds. nih.govresearchgate.net The presence of a 6-methyl group in addition to the 5-methoxy group on MMAI appears to facilitate binding at other 5-HT subtypes, including 5-HT1B, 5-HT1D, and 5-HT7, for which 5-MeO-AI has little to no affinity. nih.gov

In contrast, 5,6-methylenedioxy-2-aminoindan (MDAI) lacks significant affinity for the 5-HT receptors that were tested. nih.gov Another derivative, 4-hydroxy-5-methyl-di-n-propyl-2-aminoindan (RD-211), was found to possess high affinity for 5-HT1A receptors in radioligand binding studies, suggesting a potential activation of this receptor in addition to its primary dopaminergic activity. nih.gov Similarly, 5-iodo-2-aminoindane (B145790) (5-IAI) demonstrates high affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.org

Table 1: Binding Affinity (Ki, nM) of 2-Aminoindan Derivatives at Select Serotonin Receptors A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2B (Ki, nM) | Reference |

|---|---|---|---|

| 2-Aminoindan (2-AI) | >10,000 | >10,000 | nih.gov |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 1,847 | 482 | nih.gov |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 2,094 | 265 | nih.gov |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | >10,000 | >10,000 | nih.gov |

Comparison with Amphetamine and Related Compounds

2-Aminoindan is a rigid analogue of amphetamine, and its pharmacological profile shares similarities with classic psychostimulants, though with distinct differences. wikipedia.org Like amphetamine, 2-AI functions as a substrate for monoamine transporters, promoting the release of catecholamines. nih.govscielo.org.mxnih.govnih.gov Specifically, 2-AI is a selective releasing agent for norepinephrine (NE) and dopamine (DA), with potent actions at the norepinephrine transporter (NET) and dopamine transporter (DAT). nih.govnih.gov This profile is similar to that of (+)-amphetamine, leading to predictions that 2-AI would produce amphetamine-like stimulant effects. nih.govnih.gov

However, key differences in their effects on motor activity have been observed. In rat studies, while amphetamine increased motor activity at doses that reduced food intake, 2-AI reduced motor activity at equivalent anorectic doses. nih.gov This suggests a divergence in their central stimulant actions. nih.gov The structure of 2-aminoindan is considered to be analogous to the extended conformation of amphetamine. nih.gov

Ring-substituted derivatives of 2-AI can shift the pharmacological profile away from that of amphetamine and towards that of entactogens like 3,4-methylenedioxymethamphetamine (MDMA). For example, ring substitutions tend to increase potency at the serotonin transporter (SERT) while decreasing potency at DAT and NET. nih.govnih.gov This results in compounds like MDAI and other ring-substituted aminoindanes having a pharmacological profile more akin to MDMA, which is a potent serotonin releaser in addition to its effects on dopamine and norepinephrine. nih.govresearchgate.net

Table 2: Comparison of Monoamine Release Potency (EC50, nM) for 2-AI and (+)-Amphetamine EC50 is the concentration of a drug that gives a half-maximal response. A lower value indicates greater potency.

| Compound | NET Release (EC50, nM) | DAT Release (EC50, nM) | SERT Release (EC50, nM) | Reference |

|---|---|---|---|---|

| 2-Aminoindan (2-AI) | 86 | 439 | >10,000 | nih.gov |

| (+)-Amphetamine | 7.0 | 24.4 | 3,730 | nih.gov |

Structure-Activity Relationship (SAR) Studies

Impact of Ring Substitution on Transporter Selectivity and Receptor Affinity

Substitution on the aromatic ring of the 2-aminoindan structure profoundly alters its selectivity for the monoamine transporters. The unsubstituted parent compound, 2-AI, is a selective substrate for NET and DAT. nih.govnih.gov Introducing substituents to the ring generally increases potency for SERT-mediated release while concurrently reducing potency at DAT and NET. nih.govnih.govresearchgate.net

5,6-Methylenedioxy Substitution: 5,6-methylenedioxy-2-aminoindan (MDAI) is a moderately selective releaser at SERT and NET, with its effects on DAT being about tenfold weaker. nih.govnih.gov This shifts its profile to be more similar to MDMA than to amphetamine. nih.gov

5-Methoxy Substitution: 5-methoxy-2-aminoindan (5-MeO-AI) shows a degree of selectivity for SERT, with a 6-fold lower potency at NET and a 20-fold lower potency at DAT. nih.govnih.govresearchgate.net

5-Methoxy-6-methyl Substitution: 5-methoxy-6-methyl-2-aminoindan (MMAI) is a highly selective SERT substrate, exhibiting approximately 100-fold lower potency at both NET and DAT. nih.govnih.govresearchgate.net

5-Iodo Substitution: 5-iodo-2-aminoindane (5-IAI) is also selective for SERT over DAT. researchgate.net

In addition to altering transporter selectivity, ring substitutions also affect receptor affinity. As noted previously, 5-methoxy derivatives like 5-MeO-AI and MMAI gain moderate affinity for the 5-HT2B receptor, an interaction not seen with the parent 2-AI. nih.govnih.gov

Influence of N-Substitution on Pharmacological Profile

Modifications to the amino group (N-substitution) also significantly impact the pharmacological profile of 2-aminoindans. Early research showed that N-ethyl and N-isopropyl substitution on 2-aminoindan resulted in a loss of both anorectic and central stimulant actions observed with the primary amine. nih.gov More recent studies have further detailed these effects. For example, N-methyl-2-aminoindane (NM-2-AI) was identified as a selective norepinephrine transporter inhibitor and norepinephrine releaser. researchgate.net This indicates that even a simple methylation of the amino group can shift the compound's primary mechanism of action. In other studies, various N-aralkyl substitutions on 4,5-dihydroxy-2-aminoindan produced compounds with either dopamine agonist or antagonist properties, demonstrating that larger substituents on the nitrogen can introduce a wide range of dopaminergic activities. nih.gov

Conformationally Rigid Analogues in SAR Research

The use of conformationally rigid analogues is a classic strategy in medicinal chemistry to probe the optimal spatial arrangement (pharmacophore) of a molecule for binding to its biological target. 2-Aminoindan is a conformationally restricted analogue of amphetamine, where the flexible side chain of amphetamine is locked into the indan ring system. wikipedia.orgnih.gov This rigidity helps researchers understand the preferred conformation of amphetamine-like molecules at their binding sites on monoamine transporters.

By comparing the activity of flexible molecules like amphetamine with rigid analogues such as 2-aminoindan and 2-aminotetralin, researchers can deduce important structural requirements for activity. nih.gov For example, the fact that 2-aminoindan, which mimics an extended conformation of amphetamine, is a potent anorectic and monoamine releaser supports the hypothesis that this extended conformation is favorable for interaction with its targets. nih.govnih.gov This approach provides valuable insights for designing new compounds with desired selectivity and pharmacological profiles.

In Vitro Pharmacological Assays

The pharmacological profile of this compound and its derivatives is characterized using a variety of in vitro assays. These laboratory-based techniques are essential for determining a compound's affinity for specific receptors and its functional effects on monoamine transporters without the complexities of a whole-organism system.

Commonly employed assays include:

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor or transporter site. They involve incubating the compound with cell membranes or tissues containing the target of interest in the presence of a radiolabeled ligand known to bind to that target. By measuring how effectively the test compound displaces the radioligand, its binding affinity (expressed as a Ki or IC50 value) can be calculated. nih.gov Comprehensive binding studies for 2-aminoindan derivatives have been performed to assess their affinity at a wide panel of receptor and transporter sites. nih.govnih.gov

Transporter Release Assays: To determine if a compound is a substrate (releaser) for monoamine transporters, functional assays are used. A common method involves preloading rat brain synaptosomes (isolated nerve terminals) with a radiolabeled monoamine (like [3H]dopamine or [3H]serotonin) or a substrate proxy (like [3H]MPP+). nih.gov The test compound is then added, and the amount of radioactivity released from the synaptosomes into the surrounding medium is measured. This allows for the calculation of the compound's potency (EC50) and efficacy as a monoamine releaser. nih.gov All of the tested aminoindans, including 2-AI, have been shown to be substrate-type monoamine releasers using this technique. nih.gov

Transporter Uptake Inhibition Assays: These assays measure a compound's ability to block the normal function of monoamine transporters, which is to take up neurotransmitters from the synapse. This is often done using human embryonic kidney (HEK) cells that have been engineered to express a specific human transporter (hDAT, hNET, or hSERT). The ability of the test compound to inhibit the uptake of a radiolabeled monoamine into these cells is quantified to determine its inhibitory potency (IC50). core.ac.uk

Metabolism Studies: In vitro metabolism studies use preparations of liver cells or subcellular fractions, such as pooled human liver microsomes (pHLMs) or S9 fractions, to identify the metabolic pathways of a drug. nih.gov For 2-AI and its N-methyl derivative, these assays have been used to identify metabolites formed through processes like hydroxylation and acetylation, providing crucial information for understanding their biotransformation. nih.gov

Metabolism and Pharmacokinetics of 2 Aminoindan Hydrochloride

In Vitro Metabolism Studies

In vitro studies utilize subcellular fractions from human liver tissue to simulate metabolic processes in a controlled environment. Pooled human liver microsomes (pHLMs) and the S9 fraction are two such preparations commonly employed. Liver microsomes are rich in Phase I metabolic enzymes, such as cytochrome P450s, while the S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a more comprehensive metabolic profile. thermofisher.comsemanticscholar.orgthermofisher.com

Identification of Metabolites Using Human Liver Microsomes (pHLMs) and S9 Fraction

Studies investigating the metabolism of 2-aminoindan (B1194107) (2-AI) using these liver preparations have yielded specific results. When 2-AI was incubated with pooled human liver microsomes (pHLMs), it was observed to be largely unmetabolized. nih.govresearchgate.net This suggests that the Phase I enzymes predominantly found in microsomes are not significantly involved in the initial breakdown of this compound.

In contrast, incubations using the pooled human liver S9 fraction resulted in the formation of a metabolite. nih.govresearchgate.net Analysis identified this metabolite as an acetylated conjugate of 2-AI. nih.gov The S9 fraction's inclusion of cytosolic enzymes, which are necessary for Phase II conjugation reactions like acetylation, explains the discrepancy between the pHLM and S9 fraction results. semanticscholar.orgresearchgate.net

| In Vitro System | Observation | Identified Metabolite | Reference |

|---|---|---|---|

| Pooled Human Liver Microsomes (pHLMs) | Compound remained unmetabolized | None | nih.govresearchgate.net |

| Pooled Human Liver S9 Fraction | Metabolism occurred | Acetyl conjugate of 2-AI | nih.gov |

Metabolic Pathways (e.g., N-acetylation, Hydroxylation, Oxidative Demethylenation, O-methylation)

Based on in vitro and in vivo findings, the primary metabolic pathways identified for 2-aminoindan are N-acetylation and hydroxylation. nih.govresearchgate.net

N-acetylation: This Phase II conjugation reaction was clearly demonstrated in vitro with the human liver S9 fraction, leading to the formation of an acetylated metabolite. nih.gov This pathway is a common route for the metabolism of compounds containing a primary amine group.

Hydroxylation: While not observed in the human liver microsome incubations for 2-AI itself, hydroxylation is a key metabolic route identified in in vivo studies in rats. nih.govresearchgate.net This Phase I reaction involves the addition of a hydroxyl (-OH) group to the molecule.

For related aminoindane compounds, such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), additional metabolic pathways have been identified in rats. These include oxidative demethylenation, which involves the breaking of a methylenedioxy ring, followed by O-methylation. nih.gov These findings highlight the diverse metabolic transformations possible within the aminoindane chemical class.

Role of Specific Enzymes (e.g., N-acetyl transferase (NAT) isoforms)

The N-acetylation of 2-aminoindan is catalyzed by specific enzymes known as N-acetyltransferases (NATs). nih.gov An activity screening using human recombinant NAT isoforms revealed that 2-AI is acetylated exclusively by the N-acetyltransferase 2 (NAT2) isoform. nih.gov

NAT2 is a key enzyme predominantly expressed in the liver and intestine, responsible for the metabolism of various drugs and xenobiotics containing arylamine and hydrazine (B178648) structures. nih.govwikipedia.org The NAT2 gene is known for its genetic polymorphisms, which lead to different enzyme activity levels in the population. wikipedia.org Individuals can be categorized as rapid, intermediate, or slow acetylators based on their NAT2 genotype. nih.govfrontiersin.org The fact that 2-AI metabolism is dependent on NAT2, which is polymorphically expressed, suggests that the rate and extent of its acetylation may vary between individuals. nih.gov

In Vivo Metabolism Studies in Animal Models (e.g., Rats)

To complement in vitro data, in vivo studies are conducted in animal models, most commonly rats, to understand how a compound is metabolized and distributed throughout a living organism.

Analysis of Urinary Metabolites

Following oral administration of 2-aminoindan to rats, analysis of urine samples has been a primary method for identifying its metabolites. nih.gov These investigations confirmed the metabolic pathways suggested by in vitro results and provided a more complete picture of the compound's biotransformation.

The main metabolites detected in rat urine were products of hydroxylation and N-acetylation. nih.govresearchgate.net The hydroxylated metabolites were found to exist as diastereomers. nih.govresearchgate.net The acetylated metabolite found in urine was consistent with the N-acetyl conjugate of 2-AI observed in the S9 fraction incubations. nih.gov

| Biological Matrix | Animal Model | Identified Metabolites / Parent Compound | Reference |

|---|---|---|---|

| Urine | Rat | Hydroxylated 2-AI (diastereomers) | nih.govresearchgate.net |

| Urine | Rat | N-acetyl-2-aminoindan | nih.gov |

Detection of Metabolites in Other Biological Samples (e.g., Brain, Lungs, Serum)

Evidence for the distribution of 2-aminoindan and its metabolites extends to other biological samples beyond urine. In studies of the related compound N-methyl-2-aminoindane (NM-2-AI), for which 2-aminoindan is a major metabolite, 2-AI was detected in the blood of mice. This indicates that the parent compound can be present in systemic circulation.

Formation of Conjugates (e.g., Glucuronides, Sulfates)

The metabolism of 2-aminoindan (2-AI) involves Phase II conjugation reactions, which are critical for increasing the water solubility of the compound and facilitating its excretion from the body. wikipedia.org The primary conjugation pathway identified for 2-AI is N-acetylation. nih.govresearchgate.net In contrast, sulfate (B86663) and glucuronide conjugates, common metabolic pathways for many xenobiotics, have not been prominently reported for 2-AI itself but have been observed for its N-methylated analog, N-methyl-2-aminoindane (NM-2-AI). uomus.edu.iqnih.gov

In vitro studies using pooled human liver S9 fractions (pS9), which contain a mixture of cytosolic and microsomal enzymes, have demonstrated the formation of an acetyl conjugate of 2-aminoindan. nih.govresearchgate.net Further investigation into this pathway revealed that the N-acetyl transferase 2 (NAT2) isozyme is exclusively responsible for this acetylation reaction. nih.govresearchgate.net This is a significant finding, as NAT2 is known for its genetic polymorphism, which can lead to variations in how individuals metabolize the substance. nih.gov

While direct glucuronidation or sulfation of 2-aminoindan has not been a primary finding, studies on the related compound NM-2-AI in rat urine have shown that its hydroxylated metabolites undergo sulfation. nih.govresearchgate.net This suggests that while the parent 2-AI molecule may not be a significant substrate for sulfotransferases or UDP-glucuronosyltransferases, its metabolites, if formed through Phase I reactions like hydroxylation, could potentially undergo such conjugations. However, in vitro studies with pooled human liver microsomes (pHLMs) showed 2-AI to be largely unmetabolized, indicating limited Phase I metabolism. nih.govresearchgate.net

Table 1: Conjugation Pathways for 2-Aminoindan and a Related Compound

| Compound | Conjugation Pathway | Enzyme/System | Observation |

|---|---|---|---|

| 2-Aminoindan (2-AI) | N-Acetylation | Human Liver S9 / NAT2 | Formation of an acetyl conjugate is a documented pathway. nih.gov |

| N-methyl-2-aminoindane (NM-2-AI) | Sulfation | Rat (in vivo) | Hydroxylated metabolites were found as sulfate conjugates in urine. nih.govresearchgate.net |

Pharmacokinetic Profiles (e.g., Absorption, Distribution, Elimination)

Pharmacokinetics describes the journey of a substance through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.govmhmedical.com For 2-aminoindan hydrochloride, its physicochemical properties as a cyclic analog of amphetamine suggest it is absorbed and distributed throughout the body after administration. unodc.org The processes of distribution are typically rapid and are influenced by regional blood flow, while elimination is a slower process. columbia.edu

Brain Penetration and Tissue Distribution

For a centrally acting agent like 2-aminoindan, penetration of the blood-brain barrier (BBB) is a critical pharmacokinetic step. The distribution into the brain is influenced by both the rate of permeability across the BBB and the extent of binding to brain tissue. researchgate.net The central compartment for drug distribution includes well-perfused organs like the brain, heart, liver, and kidneys, where the drug equilibrates rapidly. columbia.edu

2-aminoindan acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), similar to amphetamine. nih.gov This interaction with transporters in the brain is indicative of its ability to cross the BBB and distribute to its site of action. The affinity for these transporters implies that the compound is present in the central nervous system to exert its effects.

Excretion Pathways

The elimination of drugs and their metabolites from the body is primarily handled by the kidneys (urine) and the liver (bile and feces). nih.gov For compounds to be efficiently excreted in the urine, they typically need to be water-soluble. The metabolic process of conjugation, such as the N-acetylation of 2-aminoindan, serves to increase this hydrophilicity. wikipedia.orgnih.gov

In vivo studies in rats have identified both the unchanged parent 2-aminoindan and its N-acetyl metabolite in urine. nih.gov This indicates that renal excretion is a significant pathway for the elimination of both the original compound and its primary conjugate. The presence of the parent drug in urine suggests that a portion of it is cleared from the body without undergoing metabolism.

Implications of Metabolism for Drug Testing and Forensic Applications

The metabolism of 2-aminoindan has direct and significant implications for forensic drug testing and analysis. forensicresources.orgbuffalostate.edu The goal of such testing is to reliably identify the presence of a substance or its metabolites in biological samples like urine or blood. bericon.co.uk

Because both the parent compound (2-aminoindan) and its N-acetyl metabolite are excreted in urine, forensic screening procedures should be designed to detect both substances. nih.govresearchgate.net Focusing solely on the parent drug could potentially lead to false negatives if the compound has been extensively metabolized. Therefore, analytical methods, often employing techniques like gas chromatography-mass spectrometry (GC-MS), must be validated to identify this key metabolite. buffalostate.edu

The finding that NAT2 is the enzyme responsible for the acetylation of 2-aminoindan introduces a potential variability in forensic analysis. nih.gov Individuals with different NAT2 genetic polymorphisms may exhibit different ratios of parent drug to metabolite in their urine. This variability in metabolic profiles could be a consideration in the interpretation of toxicological results. The detection of metabolites confirms exposure to the parent drug. bericon.co.uk

Table 2: Key Compounds in 2-Aminoindan Analysis

| Compound Name | Role in Analysis |

|---|---|

| 2-Aminoindan (2-AI) | Parent compound; a primary target in forensic screening. nih.gov |

| N-acetyl-2-aminoindan | Major metabolite; crucial for comprehensive drug testing. nih.govresearchgate.net |

| N-methyl-2-aminoindane (NM-2-AI) | Related compound, its metabolism provides comparative insights. nih.gov |

Toxicological Research and Safety Profile of 2 Aminoindan Hydrochloride

Preclinical Toxicology Studies in Animal Models

Preclinical toxicology studies are fundamental in characterizing the safety profile of a new chemical entity. For 2-Aminoindan (B1194107) hydrochloride, a rigid analogue of amphetamine, animal models have been utilized to determine its acute toxicity. researchgate.net

In one study, the median lethal dose (LD50) of 2-Aminoindan hydrochloride was established in rats. The oral LD50 was determined to be 326 mg/kg. nih.gov This value provides a quantitative measure of the acute oral toxicity of the compound in this species.

Comparative studies have also been conducted to contextualize the toxicity of this compound relative to similar compounds. Research in rats has indicated that when administered intravenously, this compound exhibits lower toxicity compared to amphetamine hydrochloride. science.gov While detailed findings from sub-chronic or chronic repeated-dose toxicity studies are not extensively available in publicly accessible literature, these initial acute toxicity data provide a foundational understanding of the compound's toxic potential in animal models.

Acute Oral Toxicity of this compound

| Animal Model | Route of Administration | LD50 |

|---|

Neurotoxicity Assessments

The neurotoxic potential of a compound, particularly one with psychoactive properties, is a critical area of investigation. Assessments for this compound have focused on its interaction with key neurotransmitter systems.

Serotonin (B10506) Neurotoxicity Considerations

A significant concern with some psychoactive compounds is the potential for serotonin neurotoxicity, which is often associated with potent serotonin-releasing agents. In vitro studies using rat brain synaptosomes have demonstrated that 2-Aminoindan (2-AI) is a very weak serotonin releaser. nih.gov The EC50 value, which represents the concentration required to elicit a half-maximal response, for serotonin release by 2-AI was found to be greater than 10,000 nM. nih.gov This low potency in promoting serotonin efflux suggests a reduced risk of serotonin-related neurotoxicity compared to compounds that are potent serotonin releasers. nih.gov

Impact on Dopamine (B1211576) and Noradrenaline Systems

In contrast to its effects on the serotonin system, 2-Aminoindan is a potent and selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT). nih.gov In vitro release assays have shown that 2-AI effectively induces the release of both norepinephrine and dopamine. nih.gov

The EC50 values for norepinephrine and dopamine release are significantly lower than that for serotonin, indicating a much higher potency in affecting these catecholamine systems. nih.gov Specifically, the EC50 for norepinephrine release is 86 nM, and for dopamine release, it is 439 nM. nih.gov This profile of potent catecholamine release is consistent with the stimulant effects of the compound. nih.gov

Monoamine Releaser Potency of 2-Aminoindan

| Transporter | EC50 (nM) |

|---|---|

| NET (Norepinephrine) | 86 |

| DAT (Dopamine) | 439 |

In Vitro and In Vivo Toxicity Investigations

Investigations into the toxicity of this compound have been conducted using both in vitro and in vivo models to understand its metabolic fate and potential for causing harm.

In vivo studies in rats have demonstrated that 2-Aminoindan undergoes metabolism. The primary metabolic pathways identified were hydroxylation and acetylation. nih.gov This indicates that the compound is processed by metabolic enzymes in a living organism. The acute toxicity in vivo has been quantified by an oral LD50 of 326 mg/kg in rats. nih.gov

In vitro metabolism studies using pooled human liver microsomes (pHLMs) showed that 2-Aminoindan was left unmetabolized. nih.gov However, when incubated with pooled human liver S9 fraction, which contains both microsomal and cytosolic enzymes, an acetylated conjugate of 2-Aminoindan was formed. nih.gov

Potential for Hydroxylamine (B1172632) Formation and Associated Toxicity

The metabolic formation of hydroxylamines from certain parent amine compounds is a toxicological concern due to the potential for adverse effects such as methemoglobinemia. However, in vitro studies with 2-Aminoindan have not shown it to be a significant pathway.

Incubations of 2-Aminoindan with pooled human liver microsomes (pHLMs) did not result in the formation of a hydroxylamine metabolite. nih.gov It is noteworthy that a related compound, N-methyl-2-aminoindane (NM-2-AI), did form a hydroxylamine under the same conditions. nih.gov This suggests that the metabolic fate of 2-aminoindanes can be influenced by N-alkylation. The absence of hydroxylamine formation from 2-Aminoindan in this in vitro system indicates a lower potential for toxicities associated with this specific metabolite.

Risk Assessment and Safety Protocols for Handling in Research Settings

Given the biologically active nature of this compound, a thorough risk assessment and adherence to strict safety protocols are imperative in a research setting.

Engineering Controls: Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. nih.gov

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

Eye Protection: Chemical safety goggles or a face shield. nih.gov

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. researchgate.net

Body Protection: A lab coat or other protective clothing to prevent skin contact. nih.gov

Handling Procedures:

Avoid direct contact with the skin, eyes, and clothing. researchgate.net

Do not inhale dust or aerosols. nih.gov

Weigh and handle the solid material in a manner that minimizes dust generation.

Wash hands thoroughly after handling. researchgate.net

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. nih.gov

Emergency Procedures:

In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes. nih.gov

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. nih.gov

In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. oecd.org

In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. nih.gov

Adherence to these safety protocols is essential to mitigate the risks associated with handling this compound in a laboratory environment.

Applications in Medicinal Chemistry and Drug Discovery

2-Aminoindan (B1194107) Hydrochloride as a Precursor for Psychoactive and Neurological Disorder Treatments

2-Aminoindan hydrochloride serves as a fundamental building block in the synthesis of a variety of psychoactive substances and potential therapeutics for neurological conditions. chemimpex.comchemicalbook.com Its rigid structure, which can be considered a conformationally restricted analog of amphetamine, provides a valuable template for medicinal chemists. nih.gov The parent compound, 2-aminoindan (2-AI), itself demonstrates stimulant properties and acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). wikipedia.orgnih.gov

This foundational structure is the starting point for creating a diverse array of derivatives with modified pharmacological profiles. chemicalbook.com By adding different substituents to the indane ring system, researchers can systematically alter the compound's affinity and activity at various monoamine transporters, leading to the development of agents with distinct psychoactive and therapeutic effects. nih.govnih.gov For instance, the synthesis of compounds like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) originates from the 2-aminoindan framework. chemicalbook.com These synthetic efforts are central to the exploration of new treatments for conditions ranging from Parkinson's disease to mood disorders. wikipedia.orgnih.gov

Development of Novel Derivatives with Enhanced Efficacy and Reduced Side Effects

A primary focus of research involving this compound is the development of novel derivatives with improved therapeutic properties. The goal is to design molecules that exhibit enhanced efficacy for a specific target while minimizing off-target effects that can lead to undesirable side effects. chemimpex.comgoogle.com The structural flexibility of the 2-aminoindan scaffold allows for systematic modifications to fine-tune its interaction with monoamine transporters. nih.govnih.gov

Research has shown that substitutions on the aromatic ring of the 2-aminoindan structure can dramatically shift its selectivity. For example, while the parent 2-AI is a selective releaser of catecholamines (norepinephrine and dopamine), the addition of ring substituents tends to increase potency at the serotonin (B10506) transporter (SERT) while reducing it at NET and DAT. nih.govnih.gov This principle has guided the development of derivatives with profiles that are more selective for serotonin release, potentially offering therapeutic benefits with a lower risk of the stimulant-related side effects associated with dopamine and norepinephrine release. nih.gov

One notable example is 5-methoxy-6-methyl-2-aminoindane (MMAI), which is a highly selective serotonin-releasing agent with significantly lower potency at DAT and NET. nih.govresearchgate.net This enhanced selectivity could translate to a more favorable side-effect profile compared to less selective compounds. The ongoing exploration of such derivatives is a promising avenue for discovering safer and more effective treatments for various neuropsychiatric disorders.

Role in Understanding Neurotransmitter Mechanisms

The study of this compound and its derivatives has provided valuable insights into the mechanisms of neurotransmitter release and transport. chemimpex.comnih.gov By systematically modifying the structure of 2-aminoindan and observing the resulting changes in pharmacological activity, researchers can better understand the structure-activity relationships that govern the interaction of these compounds with monoamine transporters. nih.govnih.gov

These investigations have helped to elucidate the distinct roles of the dopamine, norepinephrine, and serotonin transporters in the central nervous system. nih.govnih.gov For instance, comparing the effects of the catecholamine-selective 2-AI with the serotonin-selective MMAI allows for a clearer understanding of the behavioral and physiological consequences of modulating these different neurotransmitter systems. nih.govresearchgate.net This knowledge is not only crucial for the development of new drugs but also enhances our fundamental understanding of brain function and the neurobiology of psychiatric and neurological disorders. chemimpex.commdpi.com

Interactive Data Tables

Monoamine Transporter Releasing Activity of 2-Aminoindan and its Derivatives

The following table summarizes the in vitro monoamine-releasing activity of 2-aminoindan (2-AI) and several of its ring-substituted derivatives at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The EC50 value represents the concentration of the compound that elicits a half-maximal response.

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Primary Activity |

| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 | Catecholamine Releaser |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | ~8,780 | ~2,616 | 439 | Serotonin Selective |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | ~4,390 | 439 | 439 | Serotonin/Norepinephrine Releaser |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | >10,000 | 100 | Highly Serotonin Selective |

Data sourced from Halberstadt et al. (2019). nih.govnih.gov

Receptor Binding Affinity of 2-Aminoindan and its Derivatives

This table displays the binding affinity (Ki) of 2-aminoindan and its derivatives for various adrenergic and serotonergic receptors. The Ki value represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2B (Ki, nM) |

| 2-Aminoindan (2-AI) | 134 | 211 | 41 | >10,000 | >10,000 |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 1,230 | 1,020 | 1,120 | 2,750 | 794 |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 2,140 | 1,020 | 692 | 2,090 | 447 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 3,470 | 1,320 | 1,200 | >10,000 | >10,000 |

Drug Repurposing and Novel Therapeutic Pathways

The rigid bicyclic structure of this compound serves as a valuable scaffold in medicinal chemistry, leading to the exploration of its derivatives for new therapeutic applications beyond their initial design. Research into repurposing and identifying novel pathways for compounds containing the 2-aminoindan moiety has primarily focused on neurodegenerative disorders, leveraging the scaffold's ability to cross the blood-brain barrier and interact with multiple central nervous system targets.

A significant area of investigation involves multimodal drugs derived from the 2-aminoindan structure for diseases like Alzheimer's and dementia. nih.gov Ladostigil, a compound that combines a neuroprotective (R)-aminoindan moiety with cholinesterase and brain-selective monoamine oxidase (MAO)-A and -B inhibitory functions, was developed for the treatment of Alzheimer's disease and dementia with comorbid extrapyramidal disorders and depression. nih.govhuji.ac.il Its mechanism involves not only symptomatic relief through enzyme inhibition but also disease-modifying potential through neuroprotective activities. nih.gov These neuroprotective effects are linked to the regulation of amyloid precursor protein processing, activation of protein kinase C and mitogen-activated protein kinase signaling pathways, and the upregulation of neurotrophic factors. nih.goveurekaselect.com

Furthermore, the 2-aminoindan scaffold has been a template for developing selective monoamine reuptake inhibitors and releasing agents. nih.gov By modifying the aromatic ring of the 2-aminoindan structure, researchers have been able to modulate the compound's selectivity for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. nih.govresearchgate.net For instance, the parent compound 2-aminoindan is a selective substrate for NET and DAT, while derivatives like 5,6-methylenedioxy-2-aminoindan (MDAI) and 5-methoxy-6-methyl-2-aminoindan (MMAI) show increased potency and selectivity for SERT. nih.govresearchgate.net This line of research explores novel pathways for treating conditions where monoamine system dysregulation is implicated, moving beyond the traditional focus on MAO inhibition.

The following table summarizes key research findings related to the repurposing and novel therapeutic pathways of 2-aminoindan derivatives.

Table 1: Research on Drug Repurposing and Novel Pathways of 2-Aminoindan Derivatives

| Compound/Derivative | Potential New Therapeutic Area | Proposed Novel Mechanism/Pathway | Key Research Findings |

|---|---|---|---|

| Ladostigil | Alzheimer's Disease, Dementia with Depression | Multimodal activity: Cholinesterase inhibition, brain-selective MAO-A/B inhibition, and neuroprotection. nih.govhuji.ac.il | Regulates amyloid precursor protein processing, activates protein kinase C and MAPK signaling pathways, and prevents gliosis and oxidative-nitrative stress. nih.goveurekaselect.com |